9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound belongs to the pyrimido[2,1-f]purine-dione class, characterized by a tricyclic core structure with fused pyrimidine and purine rings. The key structural features include:
- 2,4-Dimethylphenyl group at the 9-position, providing steric bulk and lipophilicity.
- Isopentyl (3-methylbutyl) chain at the 3-position, enhancing hydrophobic interactions compared to shorter alkyl chains.
- Methyl groups at the 1-position, stabilizing the purine-dione scaffold.
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2/c1-14(2)9-12-27-20(28)18-19(24(5)22(27)29)23-21-25(10-6-11-26(18)21)17-8-7-15(3)13-16(17)4/h7-8,13-14H,6,9-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUIPAEAXCRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolopyrimidines, have been reported to have a wide range of biological and pharmacological activities. They are known to interact with various targets, including enzymes, receptors, and ion channels, which play crucial roles in numerous biological processes.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. . This could result in alterations in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Result of Action
Similar compounds have been reported to exhibit a range of effects at the molecular and cellular levels, including inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Biological Activity
9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS Number: 923437-97-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H29N5O2
- Molecular Weight : 395.5 g/mol
Pharmacological Profile
The biological activity of this compound has been primarily investigated in the context of its effects on various diseases. Notably, it has shown promise in antimycobacterial activity and other therapeutic areas.
Antimycobacterial Activity
Research indicates that derivatives of purine compounds exhibit strong in vitro antimycobacterial activity. For example, related compounds have demonstrated a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv and drug-resistant strains. The mechanism involves targeting specific molecular sites within the bacteria, leading to mutations that confer resistance in some cases .
The mechanisms by which 9-(2,4-dimethylphenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione exerts its biological effects are still under investigation. However, studies suggest that it may influence purine metabolism pathways and exhibit anti-inflammatory properties by modulating cytokine production.
Cytotoxicity and Selectivity
In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. It has shown limited toxicity with a favorable selectivity index when compared to its antimycobacterial activity. This indicates a potential therapeutic window for clinical applications .
Case Studies
Several studies have highlighted the biological activity of related purine derivatives:
- Study on Antitubercular Activity :
- Mechanism Exploration :
Data Tables
| Property | Value |
|---|---|
| CAS Number | 923437-97-2 |
| Molecular Formula | C22H29N5O2 |
| Molecular Weight | 395.5 g/mol |
| Antimycobacterial MIC | 1 μM |
| Cytotoxicity (IC50) | Not specified |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Table 1: Substituent Variations and Key Properties
Key Observations:
- Substituent Bulk : The isopentyl chain in the target compound likely increases membrane permeability compared to shorter alkyl chains (e.g., propyl in or ethyl in ).
- Aromatic Modifications : Electron-donating groups (e.g., methyl in the target compound) may enhance π-π stacking, while electron-withdrawing halogens (e.g., chloro/fluoro in ) improve target binding selectivity.
- Synthetic Methods : Traditional reflux (e.g., ) contrasts with microwave-assisted synthesis (), which improves efficiency and yield.
Analytical and Spectroscopic Comparisons
- NMR Shifts : Analogs with propyl () or ethyl () chains show δ ~2.18–2.29 ppm for alkyl protons, while benzyl-substituted compounds () exhibit aromatic δ ~7.0–7.5 ppm.
- IR Stretching : C=O vibrations at ~1,690–1,710 cm⁻¹ are consistent across the class .
- UV-Vis : Pyrido[1,2-e]purine-diones () exhibit λmax ~260–300 nm, influenced by aryl substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
